molecular formula C19H20N2O4S B2663752 N-(3-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-84-5

N-(3-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2663752
CAS No.: 898462-84-5
M. Wt: 372.44
InChI Key: JDZXSZKEUYIHFM-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2). Sulfonamides are known for their antibacterial properties and are used in a variety of drugs . The compound also contains a pyrroloquinoline structure, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of applications in pharmaceuticals, agrochemicals, and veterinary products .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrroloquinoline core with a sulfonamide group attached. The methoxybenzyl group would likely contribute to the overall polarity and solubility of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance its solubility in water, while the methoxybenzyl group could increase its lipophilicity .

Scientific Research Applications

Anticancer Potential and Mechanism of Action

N-(3-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, as part of the quinoline sulfonamide derivatives, has been investigated for its potential anticancer activity. These compounds have shown promising results in inhibiting tubulin polymerization, which is a critical process for cell division in cancer cells. A specific derivative, identified for its strong inhibitory effect on the proliferation of HeLa cells, demonstrates the potential of these compounds as lead compounds for further modification to enhance anticancer activities (Juan Ma & Guo-Hua Gong, 2022). Additionally, novel pyrrolo-quinoline derivatives have been synthesized as potential antineoplastic agents, showcasing interesting cell growth inhibitory properties against various cancer cell lines, suggesting a mechanism of action not related to topoisomerase II poisoning ability (M. Ferlin, B. Gatto, G. Chiarelotto, & M. Palumbo, 2000).

Role in Biosensors and Bioelectrocatalysis

Sulfonated polyanilines, structurally similar to quinoline sulfonamide derivatives, have been utilized in the construction of biosensors. These compounds interact with enzymes like pyrroloquinoline quinone-dependent glucose dehydrogenase (PQQ-GDH) to achieve direct electron transfer, a critical function for biosensor applications. This direct bioelectrocatalysis, observed both in solution and on electrode surfaces, illustrates the potential of sulfonamide derivatives in enhancing biosensor efficiency and effectiveness (David Sarauli, Cheng-xi Xu, B. Dietzel, B. Schulz, & F. Lisdat, 2013).

Enzymatic Bioanode Improvement

The incorporation of conducting polymers, like substituted polyaniline, to mediate enzymatic bioelectrocatalysis for enzymes such as PQQ-GDH represents another application area. This strategy aims at improving the electron transfer between the enzyme and the current collector, crucial for enhancing current densities in enzymatic biofuel cells and biosensors. The use of self-doped polyaniline films demonstrates the innovative approach towards constructing enzyme electrodes based on direct bioelectrocatalysis, highlighting the versatility and potential of quinoline sulfonamide derivatives in this field (Shuai Xu & S. Minteer, 2014).

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as in-depth studies of its biological activity and potential applications in medicine or other fields .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-25-16-4-2-3-13(9-16)12-20-26(23,24)17-10-14-5-6-18(22)21-8-7-15(11-17)19(14)21/h2-4,9-11,20H,5-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZXSZKEUYIHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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